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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early development of ABBV-
712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information presented is collated from
publicly available preclinical data. While ABBV-712 entered early clinical development, detailed
clinical trial data is not publicly available at this time.

Core Compound Profile

ABBV-712 is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK)
family.[1][2] It targets the pseudokinase domain of TYK2, a strategy to achieve greater
selectivity over other JAK family members.[1] TYK2 is a key mediator in the signaling pathways
of several cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-
23, and Type | interferons.[3][4] By inhibiting TYK2, ABBV-712 aims to modulate the
downstream inflammatory cascades driven by these cytokines.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the receptors for various cytokines. Upon
cytokine binding, TYK2, along with another JAK family member (e.g., JAK2), becomes
activated and phosphorylates the receptor, creating docking sites for Signal Transducer and
Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and
translocate to the nucleus to regulate the transcription of inflammatory genes. ABBV-712, by
selectively inhibiting TYK2, disrupts this signaling cascade.
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Caption: Simplified TYK2 signaling pathway and the inhibitory action of ABBV-712.
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Quantitative Preclinical Data

The following tables summarize the key preclinical data for ABBV-712.

ble 1- In Vi | Selectivi

Parameter Value Species/System Reference
TYK2 EC50 0.195 uM In vitro assay [5]
TYK2 JH2 EC50 0.01 uM In vitro assay [2]
TYK2 Cells EC50 0.19 uM Cellular assay [2]
Human Whole Blood )
0.17 uM Ex vivo assay [2]
EC50
JAK1, JAK2, JAK3
> 25 uM Cell cultures [5]

EC50

ble 2: Physicochemical and boli :

Parameter Value Condition Reference

Thermodynamic

708 uM H 7.4 buffer 5
Solubility H P ]
CYP3A4 Metabolism Very low fraction In vitro [5]
CYP3A4 Induction Max 1.5-fold increase In vitro [5]

Table 3: Pharmacokinetics in Animal Models
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Unboun
. . d
. Bioavail Vss Referen
Species Dose Route o t% (h) Clearan
ability (L/kg) ce
ce
(L/h/kg)
Rat 1 mg/kg \ - 0.6 4.1 1.9 [5]
Rat 1mglkg PO 19% - - - [5]
Dog 1 mg/kg IV/IPO 88% 4.5 0.46 - [5]
Monkey 1 mg/kg IV/IPO 17% 1.2 2.3 - [5]

Table 4: Predicted H pI Kineti

Parameter Predicted Value Reference
Half-life (t%2) 2.9h 5]
AUC 6.8 pg-h/mL [5]
Bioavailability 59% [5]
Initial Dose 350 mg [5]

ble 5: In Vivo Effi : el

Dosing .
Model . Endpoint Result Reference
Regimen

77%, 84%, 95%,
99% reduction, [5]

respectively

IL-12/1L-18 30, 100, 300, Reduction in
Induced IFN-y 600 mg/kg serum IFN-y

N Reductioninear  61% reduction at
Ear Dermatitis 100 mg/kg ) [5]
thickness day 11

Experimental Protocols
In Vitro TYK2 Inhibition Assay
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Detailed protocols for the specific in vitro assays used for ABBV-712 are proprietary. However,

a general methodology for such an assay would involve:

Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable
peptide substrate are prepared in an assay buffer.

Compound Dilution: ABBV-712 is serially diluted to a range of concentrations.

Reaction Initiation: The enzyme, substrate, and ABBV-712 are incubated together in the
presence of ATP to initiate the phosphorylation reaction.

Detection: The level of substrate phosphorylation is quantified, typically using a
luminescence-based or fluorescence-based detection method.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the
dose-response curve.

IL-12/IL-18-Induced IFN-y Mouse Model

This in vivo model assesses the ability of a compound to inhibit cytokine production. The

general procedure is as follows:

Animal Acclimation: Mice are acclimated to the laboratory conditions.
Compound Administration: ABBV-712 is administered orally at various doses.

Cytokine Challenge: A combination of recombinant IL-12 and IL-18 is injected to induce a
robust IFN-y response.

Sample Collection: Blood samples are collected at a specified time point after the cytokine
challenge.

IFN-y Quantification: Serum levels of IFN-y are measured using an enzyme-linked
immunosorbent assay (ELISA).

Data Analysis: The percentage reduction in IFN-y levels in the treated groups is calculated
relative to the vehicle-treated control group.
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Caption: Workflow for the IL-12/IL-18-induced IFN-y mouse model.

Toxicology Study in Rats

A study was conducted to investigate observed myocardial toxicity in rats.[1]
o Animal Model: Telemetry-instrumented rats were used to monitor hemodynamic parameters.

» Dosing: ABBV-712 was administered with or without the beta-blocker atenolol.
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e Assessments:

o

In vivo: Hemodynamic parameters (mean arterial pressure, heart rate) and cardiac
pathology were evaluated.

o In vitro: Cytotoxicity was assessed in human-induced pluripotent stem cell-derived
cardiomyocytes, and vascular relaxation was measured in isolated rat aorta.

o Off-target screening: Binding and inhibition assays were performed against a panel of
other kinases and receptors.

o TYK2 knockout mice: Hemodynamics were compared between TYK2 knockout and wild-
type mice administered ABBV-712.

Early Clinical Development Status

ABBV-712 was reported to have entered early clinical development, with psoriasis being an
active indication.[1] The global highest R&D status is listed as Phase 1.[1] However, no specific
clinical trial identifiers, study designs, or results have been made publicly available. Recent
updates on AbbVie's pipeline do not explicitly mention ABBV-712, and it has been noted that
no recent progress has been reported on its clinical development.[5]

Summary and Conclusion

ABBV-712 is a selective TYK2 inhibitor with a well-characterized preclinical profile
demonstrating potent and selective in vitro activity, favorable predicted human
pharmacokinetics, and in vivo efficacy in models of inflammation. A significant preclinical finding
was the observation of off-target myocardial toxicity in rats, which was mechanistically
investigated. While the compound entered early-stage clinical trials for psoriasis, the lack of
publicly available data on its clinical progress suggests that its development may not have
advanced further. This guide provides a comprehensive summary of the available preclinical
data to inform the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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